3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline
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Overview
Description
3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentylmethoxy group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using trifluoromethylating agents under specific conditions . Another approach involves the metal-free amination of 3-trifluoromethyl aniline derivatives using α,β-unsaturated carbonyl compounds and ammonium acetate or amines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as metal-free amination, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentylmethoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)aniline: Lacks the cyclopentylmethoxy group, affecting its lipophilicity and biological activity.
3-(Methoxy)-5-(trifluoromethyl)aniline: Contains a methoxy group instead of a cyclopentylmethoxy group, leading to variations in steric and electronic effects.
Uniqueness
3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline is unique due to the combination of the cyclopentylmethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both groups enhances the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H16F3NO |
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Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-(cyclopentylmethoxy)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)10-5-11(17)7-12(6-10)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 |
InChI Key |
DEDVODRTVFIZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
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